molecular formula C₉H₈O₂S B1139980 3-(4-sulfanylphenyl)prop-2-enoic Acid CAS No. 28995-22-4

3-(4-sulfanylphenyl)prop-2-enoic Acid

Cat. No.: B1139980
CAS No.: 28995-22-4
M. Wt: 180.22
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-sulfanylphenyl)prop-2-enoic acid, also known as tiopronin, is a thiol-containing compound. It is primarily used as a medication to treat cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound acts as a chelating agent, binding to cystine and preventing its precipitation in the urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chelating agent.

    Biology: Studied for its role in preventing cystine stone formation.

    Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.

Comparison with Similar Compounds

    D-penicillamine: Another thiol-containing compound used to treat cystinuria.

    Captopril: A thiol-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

Comparison:

    Uniqueness: 3-(4-sulfanylphenyl)prop-2-enoic acid is unique in its specific application for cystinuria due to its high affinity for cystine.

    Efficacy: Compared to D-penicillamine, this compound may have fewer side effects and a more favorable safety profile.

    Mechanism: While captopril also contains a thiol group, its primary mechanism of action is related to ACE inhibition, whereas this compound functions primarily as a chelating agent.

Properties

IUPAC Name

3-(4-sulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKXZKKNPSNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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